N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various targets, including receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that the pyrrolidine ring, a common structural feature in this compound, can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, can modify physicochemical parameters and potentially improve the adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that this compound could potentially have a range of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds, affecting their stability, efficacy, and overall pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy-Substituted Phenyl Ring: This step involves the coupling of the pyrrolidinone ring with a methoxy-substituted phenyl derivative using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine or acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-oxobutanamide: Similar structure with an oxobutanamide group instead of a methylbutanamide group.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide: Similar structure with an ethanesulfonamide group.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is unique due to the presence of the methoxy-substituted phenyl ring and the pyrrolidinone ring, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-13(14(10-12)21-3)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGDOCSWPLUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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